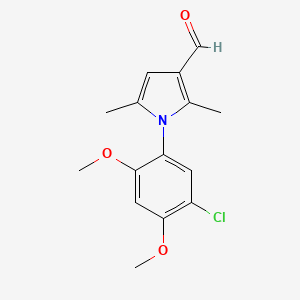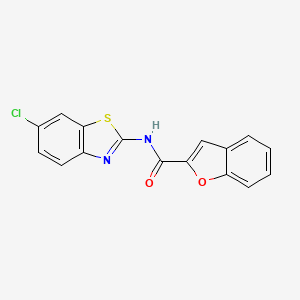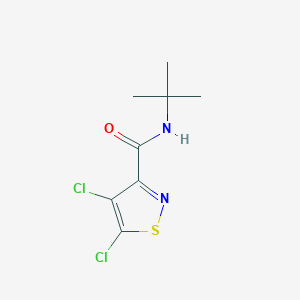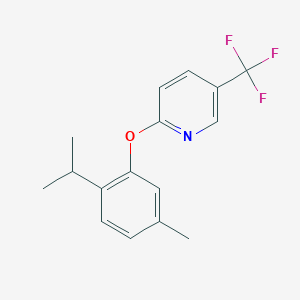
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as CDPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDPC is a pyrrole derivative that has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not fully understood. However, it has been suggested that 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde may exert its biological effects by modulating various signaling pathways in cells. 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits various biological activities that make it a useful tool for studying various signaling pathways in cells. However, 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for the study of 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. One potential direction is to further investigate its mechanism of action and its effects on various signaling pathways in cells. Another potential direction is to study its potential use as a fluorescent probe for detecting reactive oxygen species in cells. Finally, there is a need for further in vivo studies to determine the potential therapeutic applications of 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in animal models.
Synthesis Methods
The synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a catalyst. The resulting 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is then purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species.
properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-5-11(8-18)10(2)17(9)13-6-12(16)14(19-3)7-15(13)20-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWKIYYTNGOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2OC)OC)Cl)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146624 | |
| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
CAS RN |
714278-10-1 | |
| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714278-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)


![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)



![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)

![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)